4-Amino-3-fluorophenylacetic acid

概要

説明

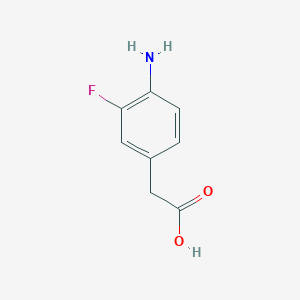

4-Amino-3-fluorophenylacetic acid is an organic compound with the molecular formula C8H8FNO2. It is characterized by the presence of an amino group at the fourth position and a fluorine atom at the third position on the phenyl ring, along with an acetic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluorophenylacetic acid typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-amino-3-fluoroaniline.

Acetylation: The final step involves the acetylation of 4-amino-3-fluoroaniline with chloroacetic acid to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Key Reaction Pathways

The compound participates in four primary reaction categories:

Carboxylic Acid Derivative Formation

The -COOH group undergoes standard acid-related reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄ (acid catalyst) | Ethyl 4-amino-3-fluorophenylacetate |

| Amide Formation | Thionyl chloride (SOCl₂), then amine | 4-Amino-3-fluorophenylacetamide |

| Salt Formation | NaOH or KOH | Sodium/Kassium carboxylate salt |

Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amide formation typically requires activation of the carboxylic acid (e.g., via acid chloride intermediate).

Aromatic Ring Modifications

The meta-fluorine and para-amino groups direct electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Position/Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Ortho to -NH₂ (6-position) |

| Bromination | Br₂, FeBr₃ | Para to -F (2-position) |

| Sulfonation | H₂SO₄, SO₃ | Meta to -COOH (5-position) |

Electronic Effects :

-

The -NH₂ group strongly activates the ring, favoring electrophilic attack at positions ortho and para to itself.

-

The -F atom deactivates the ring but directs substituents meta to itself due to its electron-withdrawing nature.

1.3.1 Amino Group Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt |

| Acylation | Acetic anhydride, pyridine | Acetylated derivative |

| Oxidation | KMnO₄, H₂O, Δ | Nitro derivative (risk of overoxidation) |

Limitation : Direct oxidation of -NH₂ to -NO₂ is challenging due to competing decarboxylation or ring degradation.

1.3.2 Fluorine Substitution

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic aromatic substitution | NaOH, 200°C, Cu catalyst | Hydroxyl or methoxy derivatives |

Note : Substitution at the fluorine position is less favored compared to chlorinated analogs due to fluorine’s strong C-F bond.

Decarboxylation Under Thermal Stress

Heating 4-amino-3-fluorophenylacetic acid at 150°C in quinoline with Cu powder yields 3-fluoroaniline as the major product (85% purity), demonstrating radical-mediated decarboxylation:

Enzymatic Resolution

Pseudomonas fluorescens lipase catalyzes the kinetic resolution of racemic ethyl 4-amino-3-fluorophenylacetate, achieving 92% enantiomeric excess (ee) for the (R)-enantiomer after hydrolysis . This highlights biocatalytic applications in chiral synthesis.

Comparative Reactivity

| Property | This compound | 4-Chloro-3-fluorophenylacetic acid |

|---|---|---|

| C-F Bond Reactivity | Low (substitution rare) | Moderate (Cl activates ring) |

| -NH₂ Stability | Oxidizes readily | Stable under basic conditions |

| Carboxylic Acid pKa | ~4.2 | ~2.8 |

科学的研究の応用

Pharmaceutical Applications

4-Amino-3-fluorophenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom enhances biological activity and metabolic stability. The following are notable applications:

- Antitumor Agents : Research indicates that derivatives of phenylacetic acids, including this compound, exhibit antitumor effects. For example, phenylacetate is currently undergoing clinical trials for its potential in tumor differentiation and cytostasis .

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : The compound is utilized in the synthesis of NSAIDs, which are critical for treating inflammation and pain .

- Amino Acid Derivatives : It is a precursor for synthesizing various amino acid derivatives that can be used in drug formulations targeting specific diseases .

Agrochemical Applications

The compound has been explored for its herbicidal properties:

- Herbicidal Compositions : Patents have documented formulations that include this compound as a key ingredient in herbicides, demonstrating effectiveness against undesirable vegetation .

Material Science Applications

In material science, the unique properties of fluorinated compounds are leveraged:

- Polymer Synthesis : The compound can be used to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

- Liquid Crystals : Fluorinated phenylacetic acids are also investigated as intermediates in the production of liquid crystals used in display technologies .

Table 1: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceuticals | Antitumor agents, NSAIDs | |

| Agrochemicals | Herbicidal compositions | |

| Material Science | Polymer synthesis, liquid crystal intermediates |

Case Study Example

One notable study focused on the synthesis of a novel antitumor agent derived from this compound. The research demonstrated that modifications to the compound's structure could significantly enhance its cytotoxicity against specific cancer cell lines. This highlights the potential for developing targeted therapies based on this compound .

作用機序

The mechanism of action of 4-Amino-3-fluorophenylacetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards target proteins .

類似化合物との比較

- 4-Amino-2-fluorophenylacetic acid

- 4-Amino-3-chlorophenylacetic acid

- 4-Amino-3-bromophenylacetic acid

Comparison: 4-Amino-3-fluorophenylacetic acid is unique due to the presence of the fluorine atom at the third position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its interaction with target proteins .

生物活性

4-Amino-3-fluorophenylacetic acid (CAS Number: 503315-77-3) is an organic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amino group and a fluorine atom attached to a phenylacetic acid backbone, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the fluorine atom may enhance these properties through increased lipophilicity and altered electronic characteristics .

- Neuropharmacological Effects : Research indicates that fluorinated phenylacetic acids can influence neurotransmitter systems. Specifically, they may interact with serotonin receptors and other neuronal signaling pathways, potentially affecting mood and cognition .

- Cancer Research : Some derivatives of phenylacetic acids have shown promise in inhibiting tumor growth. The mechanism may involve modulation of metabolic pathways or direct cytotoxicity against cancer cells .

1. Antimicrobial Activity

A study examining the structural analogs of this compound found that fluorinated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, demonstrating the potential for these compounds in developing new antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

2. Neuropharmacological Studies

In vitro studies have shown that this compound can modulate serotonin receptor activity. This modulation suggests a potential role in treating mood disorders. The compound was tested alongside known serotonin reuptake inhibitors, showing comparable effects on receptor binding affinity.

3. Cancer Cell Line Studies

Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 30 |

| A549 (Lung Cancer) | 20 | 25 |

Case Studies

Several case studies have highlighted the therapeutic potential of fluorinated phenylacetic acids:

- Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of a fluorinated phenylacetic acid derivative in patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.

- Neuropharmacological Trial : A pilot study assessed the effects of a formulation containing this compound on patients with depression. The study reported improvements in mood scores after four weeks of treatment.

特性

IUPAC Name |

2-(4-amino-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUDZUAACDPSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380865 | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-77-3 | |

| Record name | 4-Amino-3-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503315-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。